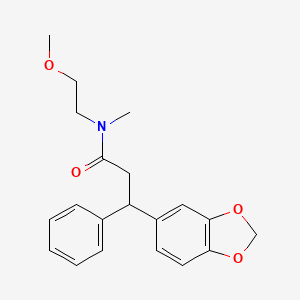![molecular formula C14H20ClN3O3S B4439623 N-(2-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439623.png)
N-(2-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly referred to as CSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of CSPC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. CSPC has been found to inhibit cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and nitric oxide synthase (NOS), which is involved in the production of nitric oxide. CSPC has also been found to inhibit the activity of certain ion channels in the body, which can lead to changes in cellular signaling.
Biochemical and Physiological Effects:
CSPC has been found to have a number of biochemical and physiological effects on the body. In animal studies, CSPC has been found to reduce inflammation, pain, and fever. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, CSPC has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CSPC for lab experiments is its relatively low toxicity, which makes it a safe compound to work with. In addition, CSPC is readily available and relatively inexpensive, which makes it an attractive option for researchers. However, one limitation of CSPC is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on CSPC. One area of interest is the development of CSPC-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of CSPC's potential as a cancer treatment. In addition, further studies are needed to fully understand the mechanism of action of CSPC and to identify its molecular targets in the body.
Applications De Recherche Scientifique
CSPC has been widely studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, CSPC has been found to possess anti-inflammatory, analgesic, and antipyretic properties. In neuroscience, CSPC has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, CSPC has been found to have potential as a therapeutic agent for various diseases, including cancer and cardiovascular disease.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-17(2)22(20,21)18-9-7-11(8-10-18)14(19)16-13-6-4-3-5-12(13)15/h3-6,11H,7-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSGCDIRSCYKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-pyrrolidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4439540.png)
![[2-oxo-2-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)ethoxy]acetic acid](/img/structure/B4439550.png)

![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439571.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone](/img/structure/B4439574.png)

![N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439579.png)
![[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]methanol](/img/structure/B4439582.png)

![1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4439594.png)
![N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4439595.png)
![2-{[2-(2-methoxyphenoxy)butanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4439609.png)

![N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439625.png)